REACTION_CXSMILES
|
[OH:1][C:2]([C:5]1(C(OCC)=O)[O:9][NH:8][CH:7]=[CH:6]1)([CH3:4])[CH3:3].[BH4-].[Na+].O.[CH2:18]([OH:20])C>>[OH:1][C:2]([C:5]1[O:9][N:8]=[C:7]([CH2:18][OH:20])[CH:6]=1)([CH3:3])[CH3:4] |f:1.2|
|
Name
|
ethyl 5-(1-hydroxy-1-methylethyl)isoxazole-5-carboxylate
|
Quantity
|
9.96 g
|
Type
|
reactant
|
Smiles
|
OC(C)(C)C1(C=CNO1)C(=O)OCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3.78 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 10 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated to 50 ml under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The concentrated solution was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced-pressure
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C)(C)C1=CC(=NO1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.17 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |